molecular formula C24H23N5O3 B11475253 4-(1,3-benzodioxol-5-yl)-1-(tert-butyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one

4-(1,3-benzodioxol-5-yl)-1-(tert-butyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one

Cat. No.: B11475253
M. Wt: 429.5 g/mol
InChI Key: HBHUFCORSPOXHF-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-1-(tert-butyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-1-(tert-butyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Construction of the Imidazo[4,5-b]pyrazolo[4,3-e]pyridine Core: This involves the condensation of appropriate hydrazine derivatives with pyridine aldehydes.

    Introduction of the Tert-Butyl and Phenyl Groups: These groups are introduced through alkylation and arylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-1-(tert-butyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-1-(tert-butyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism by which 4-(1,3-benzodioxol-5-yl)-1-(tert-butyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one exerts its effects depends on its interaction with molecular targets. These may include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: It may interact with specific receptors, altering their signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-yl)-1-(tert-butyl)-5-phenylimidazo[4,5-b]pyridine: Lacks the pyrazolo ring, making it less complex.

    4-(1,3-benzodioxol-5-yl)-1-(tert-butyl)-5-phenylpyrazolo[4,3-e]pyridine: Lacks the imidazo ring, resulting in different chemical properties.

Uniqueness

4-(1,3-benzodioxol-5-yl)-1-(tert-butyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one is unique due to its combination of multiple rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-yl)-4-tert-butyl-10-phenyl-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-11-one

InChI

InChI=1S/C24H23N5O3/c1-24(2,3)29-22-16(12-25-29)19(14-9-10-17-18(11-14)32-13-31-17)20-21(26-22)27-23(30)28(20)15-7-5-4-6-8-15/h4-12,19-20H,13H2,1-3H3,(H,26,27,30)

InChI Key

HBHUFCORSPOXHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(C3C(=N2)NC(=O)N3C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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